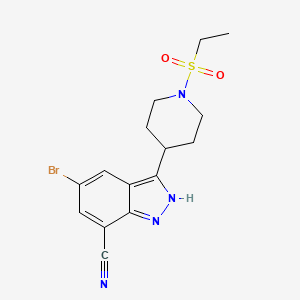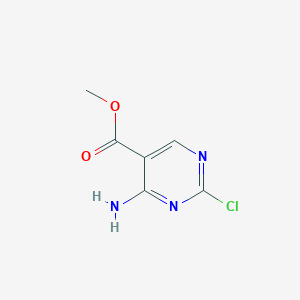
7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline
Overview
Description
“7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline” is a heterocyclic organic compound . It has a molecular formula of C15H17ClN2 and a molecular weight of 260.8 .
Molecular Structure Analysis
The molecular structure of “7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline” includes a quinoline ring with a chlorine atom at the 7th position and a methyl group at the 8th position. A piperidine ring is attached to the 4th position of the quinoline ring .Physical And Chemical Properties Analysis
“7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline” has a molecular weight of 260.8 and a molecular formula of C15H17ClN2 . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors .Scientific Research Applications
Proteomics Research
7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline is utilized in proteomics research, where it serves as a chemical probe to study protein interactions and functions . Its unique structure allows it to bind selectively to certain proteins, which can be useful for identifying protein targets within complex biological systems.
Drug Discovery
The compound’s structure is crucial for its activity in drug discovery, particularly due to the ether linkage between the quinoline and piperidine rings . This linkage is significant for the inhibitory effect on target molecules, making it a valuable scaffold for developing new therapeutic agents.
Pharmacological Applications
Piperidine derivatives, including 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline, are present in various classes of pharmaceuticals . They are known for their wide range of pharmacological activities, and ongoing research is exploring their potential in treating various diseases.
Organic Synthesis
This compound is also important in organic synthesis. It can be used as a building block for constructing complex organic molecules . Its reactivity makes it suitable for various chemical transformations, which are essential in synthesizing new compounds with potential biological activity.
Industrial Chemistry
In industrial chemistry, 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline is a heterocyclic organic compound that can be used for the synthesis of dyes, pigments, and other industrial materials . Its molecular structure allows for the introduction of various functional groups, which can alter the physical and chemical properties of the final product.
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry as a vital scaffold for leads in drug discovery . It is part of the synthesis and functionalization processes for creating biologically active molecules, contributing to the development of new drugs.
Safety and Hazards
properties
IUPAC Name |
7-chloro-8-methyl-4-piperidin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-11-13(16)6-5-12-14(7-8-17-15(11)12)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJKYOGOLBIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)N3CCCCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674742 | |
| Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline | |
CAS RN |
1072944-74-1 | |
| Record name | 7-Chloro-8-methyl-4-(1-piperidinyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1454213.png)
![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1454215.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde](/img/structure/B1454216.png)








